molecular formula C7H9N3O2 B13506622 2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid

2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid

Cat. No.: B13506622
M. Wt: 167.17 g/mol
InChI Key: IHBUDBAUOLDQOD-UHFFFAOYSA-N
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Description

2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid typically involves multiple steps. One common method starts with the preparation of pyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The pyrimidine ring’s ability to form hydrogen bonds and act as bioisosteres for phenyl and other aromatic π systems allows it to interact effectively with various biological targets . This interaction can inhibit the activity of enzymes or receptors, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-(pyrimidin-2-ylmethylamino)acetic acid

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-8-4-6-9-2-1-3-10-6/h1-3,8H,4-5H2,(H,11,12)

InChI Key

IHBUDBAUOLDQOD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CNCC(=O)O

Origin of Product

United States

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